METHYL 2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-5-HYDROXYMETHYL-PYRIDINE-3-CARBOXYLATE
Overview
Description
Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxymethyl group, and two isopropyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes, ketones, and ammonia or amines.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction, often using formaldehyde as the source of the hydroxymethyl group.
Attachment of Isopropyl Groups: The isopropyl groups can be introduced through alkylation reactions using isopropyl halides and a strong base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the carboxylate ester to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-chlorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate
- Methyl 4-(4-bromophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate
- Methyl 4-(4-methylphenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate
Uniqueness
Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO3/c1-11(2)18-15(10-23)16(13-6-8-14(21)9-7-13)17(20(24)25-5)19(22-18)12(3)4/h6-9,11-12,23H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFDDQJLQHAQAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621422 | |
Record name | Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202859-11-8 | |
Record name | Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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